2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-[(oxolan-2-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-cyclohexyl-N-[2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O3S/c25-18(9-14-5-2-1-3-6-14)22-20-16-12-28-13-17(16)23-24(20)11-19(26)21-10-15-7-4-8-27-15/h14-15H,1-13H2,(H,21,26)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLAZDLBJKSPAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=C3CSCC3=NN2CC(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-[(oxolan-2-yl)methyl]acetamide involves multiple steps, starting from readily available precursors. The key steps typically include the formation of the thieno[3,4-c]pyrazole ring, followed by the introduction of the tetrahydrofuran moiety and the cyclohexyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Scientific Research Applications
2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-[(oxolan-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: The compound’s unique structure could be explored for drug development, particularly in targeting specific enzymes or receptors.
Industry: It may find applications in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism by which 2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-[(oxolan-2-yl)methyl]acetamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of specific pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural Comparison
Key Observations :
- Cyclohexylacetamido groups are shared with compound 5c , suggesting similar lipophilicity but divergent reactivity due to the absence of 5c’s boronate ester.
- Oxolan-methyl substituents are rare in the evidence but appear in Enamine’s catalog compound (C29H36F2N2O2S) , implying utility in enhancing solubility.
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations :
- The target compound’s lower molecular weight (~450 vs. 718 for Goxalapladib) may improve bioavailability.
- LogP values suggest moderate lipophilicity, intermediate between 5c and Goxalapladib, aligning with its mixed substituent profile.
- The oxolan-methyl group likely improves aqueous solubility compared to purely aromatic analogs like 5c .
Key Observations :
- The thieno[3,4-c]pyrazole core may confer activity akin to thiazolidinones () but with distinct selectivity due to its fused heterocycle.
- The absence of boron or trifluoromethyl groups (cf. 5c, Goxalapladib) limits direct mechanistic parallels but simplifies metabolic stability.
Hydrogen Bonding and Crystallography
- The target compound’s acetamide and oxolan groups enable hydrogen bonding, critical for crystal packing and solubility. highlights hydrogen-bonding patterns in molecular aggregates, suggesting the target compound may form stable crystals via N–H···O interactions .
- In contrast, compound 5c’s boronate ester may disrupt hydrogen-bonding networks, reducing crystallinity compared to the target compound .
Biological Activity
The compound 2-[3-(2-cyclohexylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-[(oxolan-2-yl)methyl]acetamide is a novel pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article details the synthesis, structural characteristics, and biological activities of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 430.5 g/mol. The structure features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H30N4O2S |
| Molecular Weight | 430.5 g/mol |
| CAS Number | 1105219-50-8 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the thieno[3,4-c]pyrazole core through cyclization reactions.
- Introduction of substituents such as the cyclohexylacetamido and oxolan moieties via acylation or amination reactions.
- Purification through recrystallization or chromatography to achieve high purity suitable for biological testing.
Anticancer Activity
Recent studies have evaluated the anticancer potential of similar pyrazole derivatives. For instance, compounds with pyrazolo[4,3-e][1,2,4]triazine structures demonstrated significant cytotoxicity against various human cancer cell lines (MCF-7 and K-562) . However, specific studies on the thieno[3,4-c]pyrazole derivatives have shown varying degrees of activity.
Table 1: Summary of Anticancer Activity Studies
| Compound Type | Cell Line Tested | IC50 (µM) | Observations |
|---|---|---|---|
| Pyrazolo[4,3-e][1,2,4]triazine | MCF-7 | >50 | No significant cytotoxicity observed |
| Thieno[3,4-c]pyrazole derivatives | K-562 | Not reported | Further studies needed |
Antimicrobial and Anti-inflammatory Activity
Pyrazole derivatives are often noted for their antimicrobial and anti-inflammatory properties. A review highlighted that various pyrazole-containing compounds exhibited antibacterial and antifungal activities . The specific activity of our compound remains to be fully characterized but aligns with the general trend observed in related structures.
The mechanism by which pyrazole derivatives exert their biological effects often involves interactions with key enzymes or receptors. For instance, inhibition of protein kinases has been a noted action for some pyrazole derivatives . The specific interactions for this compound require further investigation but may involve similar pathways.
Case Studies
- Case Study on Pyrazolo[4,3-e][1,2,4]triazines : In a study examining a series of new acyclonucleosides containing a pyrazolo structure, none exhibited significant cytotoxicity against tested cancer cell lines at concentrations below 50 µM .
- Antimicrobial Activity Evaluation : A broader evaluation of pyrazole derivatives indicated promising results against various microbial strains; however, specific data on this compound is still lacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
